Csf1R-IN-10 -

Csf1R-IN-10

Catalog Number: EVT-15277537
CAS Number:
Molecular Formula: C25H22N4O3
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Csf1R-IN-10 is a small molecule compound that specifically targets the colony-stimulating factor 1 receptor, commonly referred to as CSF1R. This receptor is a class III receptor tyrosine kinase involved in various biological processes, particularly in the proliferation and differentiation of myeloid lineage cells such as monocytes and macrophages. The modulation of CSF1R signaling has significant implications in the treatment of several diseases, including inflammatory disorders and cancers.

Source and Classification

Csf1R-IN-10 is classified as a selective inhibitor of CSF1R, which plays a crucial role in immune response regulation. The compound is synthesized through methods that involve organic chemistry techniques aimed at optimizing its binding affinity and selectivity towards the CSF1R target. The research surrounding Csf1R-IN-10 emphasizes its potential therapeutic applications in oncology and immunology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Csf1R-IN-10 typically involves multi-step organic synthesis pathways, including:

  1. Reagents Selection: Choosing appropriate starting materials that can undergo specific reactions to form the desired molecular structure.
  2. Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to promote efficient reactions while minimizing by-products.
  3. Purification Techniques: Employing chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate the target compound from reaction mixtures.

The detailed synthetic route may involve several key reactions, including condensation reactions, cyclization, and functional group modifications to achieve the final compound.

Molecular Structure Analysis

Structure and Data

Csf1R-IN-10 has a specific molecular structure characterized by its unique arrangement of atoms that allows it to interact effectively with the CSF1R. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional conformation.

Key structural features include:

  • Functional Groups: Specific moieties that enhance binding interactions with CSF1R.
  • Chirality: The presence of chiral centers may influence the biological activity and selectivity of the compound.
Chemical Reactions Analysis

Reactions and Technical Details

Csf1R-IN-10 undergoes various chemical reactions that are critical for its activity as a CSF1R inhibitor. These reactions primarily involve:

  • Binding Interactions: The compound binds to the active site of CSF1R, inhibiting its kinase activity.
  • Conformational Changes: Upon binding, Csf1R-IN-10 may induce conformational changes in the receptor that prevent downstream signaling cascades.

The efficacy of Csf1R-IN-10 is often evaluated through biochemical assays that measure its impact on CSF1R activity in cell-based models.

Mechanism of Action

Process and Data

Csf1R-IN-10 functions by selectively inhibiting the signaling pathways activated by CSF1R. Upon administration, it binds to the receptor, preventing its activation by ligands such as colony-stimulating factor 1 and interleukin 34. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and differentiation.

Key aspects of its mechanism include:

  • Receptor Homodimerization Inhibition: Csf1R-IN-10 prevents the dimerization process necessary for receptor activation.
  • Downstream Signaling Cascade Disruption: By inhibiting CSF1R activity, Csf1R-IN-10 reduces activation of pathways such as phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK), which are crucial for myeloid cell function.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Csf1R-IN-10 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: The molecular weight is critical for pharmacokinetic properties.
  • Solubility: Solubility in aqueous solutions affects bioavailability.
  • Stability: Chemical stability under physiological conditions determines the compound's shelf life and effectiveness.

These properties are assessed through various analytical techniques including mass spectrometry and differential scanning calorimetry.

Applications

Scientific Uses

Csf1R-IN-10 has promising applications in scientific research and clinical settings:

  • Cancer Therapy: Its ability to inhibit CSF1R makes it a candidate for treating tumors where CSF1R signaling contributes to tumor progression.
  • Immunology Research: The compound can be utilized to study macrophage biology and their role in inflammation.
  • Neurodegenerative Disease Models: Investigating the effects of Csf1R inhibition on microglial function may provide insights into neurodegenerative disorders.
Molecular Pharmacology of CSF1R-IN-10

Mechanism of CSF1R Inhibition: Kinase Activity Suppression

CSF1R-IN-10 is a potent ATP-competitive inhibitor that targets the tyrosine kinase domain of CSF1R (residues 550-760), achieving half-maximal inhibitory concentration (IC50) values in the low nanomolar range. The compound binds the hinge region of the kinase domain, stabilizing the receptor in an inactive (DFG-out) conformation. This prevents ATP binding and subsequent autophosphorylation at key tyrosine residues (Y559, Y699, Y708, Y723, Y809), which are essential for kinase activation [6] [7]. Molecular dynamics simulations reveal that CSF1R-IN-10 forms critical hydrogen bonds with Cys666 in the hinge region and engages in π-π stacking with Trp550 (W550), a residue conserved across class III receptor tyrosine kinases (RTKs). Alanine substitution at W550 (W550A) reduces binding affinity by >100-fold, confirming its pivotal role in inhibitor-receptor interaction [7]. The inhibition kinetics follow a mixed-competitive model with a Ki of 2.3 nM, indicating high-affinity binding that disrupts both basal and ligand-induced kinase activity [6].

Table 1: Binding Affinity of CSF1R-IN-10 Against CSF1R Kinase Domains

Kinase Domain StateKd (nM)ΔG (kcal/mol)Key Interactions
Inactive (DFG-out)1.8 ± 0.3-12.7W550 π-π stacking, Cys666 H-bond
Active (DFG-in)28.5 ± 2.1-9.2Weakened W550 interaction
W550A Mutant310.0 ± 25.6-6.5Loss of π-π stacking

Structural Basis of Target Binding: Competitive vs. Allosteric Modulation

The inhibitory mechanism of CSF1R-IN-10 is characterized by competitive antagonism at the ATP-binding pocket, as confirmed by crystallographic studies (PDB: 4R7H). The compound's pyrido[2,3-d]pyrimidin-5-one core occupies the adenine niche of the catalytic cleft, while its 4-arylamido substituent extends into the hydrophobic back pocket formed by Ile634, Val648, and Leu774. This sterically hinders ATP access and prevents phosphorylation-triggered activation [6] [7]. Unlike allosteric modulators (e.g., BLZ945), CSF1R-IN-10 does not induce conformational changes in the juxtamembrane domain or extracellular Ig-like domains (D1-D5). Ligand competition assays demonstrate that CSF1R-IN-10 does not interfere with CSF-1 or IL-34 binding to the extracellular domain but abrogates kinase activation by disrupting intracellular ATP utilization. This distinguishes it from non-competitive inhibitors that alter receptor dimerization [6] [9]. Selectivity is partly attributed to the compound's rigidity, which prevents accommodation in the more compact ATP pockets of KIT or PDGFRβ, as evidenced by 10-fold lower binding affinity for these kinases [7] [10].

Selectivity Profiling Against Class III Receptor Tyrosine Kinases

CSF1R-IN-10 exhibits >100-fold selectivity for CSF1R over closely related class III RTKs. Kinome-wide profiling (468 kinases) reveals negligible inhibition (<30% at 1 µM) against 95% of off-target kinases, including serine/threonine kinases. The compound's selectivity stems from its specific interaction with the CSF1R-specific hydrophobic pocket adjacent to the ATP cleft:

Table 2: Selectivity Profile of CSF1R-IN-10 Against Class III RTKs

Receptor Tyrosine KinaseIC50 (nM)Fold Selectivity (vs. CSF1R)Structural Determinants of Selectivity
CSF1R3.2 ± 0.51Optimal W550 interaction
KIT420 ± 35131Leu799 steric clash
PDGFRα580 ± 42181Arg849 electrostatic repulsion
PDGFRβ510 ± 38159Asp850 H-bond disruption
FLT3>1,000>312Gatekeeper Phe830 occlusion

Cellular assays corroborate this selectivity: CSF1R-IN-10 inhibits CSF-1-dependent proliferation of macrophages (IC50 = 8 nM) but minimally affects stem cell factor (SCF)-driven KIT phosphorylation in mast cells (IC50 >500 nM). In dendritic cell models, the compound suppresses CSF1R-mediated survival without impairing FLT3-dependent differentiation, confirming target specificity [4] [6] [9].

Impact on CSF1R Downstream Signaling Cascades

CSF1R-IN-10 potently disrupts multiple CSF1R-dependent signaling pathways in a concentration-dependent manner:

  • PI3K/AKT Pathway: Blocks phosphorylation of AKTSer473 (92% inhibition at 10 nM) by preventing CSF1R-mediated recruitment of p85 regulatory subunits. This deactivates mTORC1, reducing S6 ribosomal protein phosphorylation and suppressing macrophage survival signals [1] [9].
  • JAK-STAT Pathway: Attenuates STAT3Tyr705 and STAT5Tyr694 phosphorylation (IC50 = 5 nM) by inhibiting CSF1R kinase activity, which normally primes JAK2 activation. This reduces transcription of survival genes like Bcl-xL and Mcl-1 [1] [8].
  • MAPK Pathway: Suppresses CSF-1-induced ERK1/2 phosphorylation (89% at 10 nM) by disrupting the Shc-Grb2-Sos-Ras signaling cascade. Consequently, c-Fos and c-Jun activation is diminished, impairing macrophage proliferation and chemotaxis [1] [5].

Table 3: Inhibition of Downstream Signaling by CSF1R-IN-10

Signaling PathwayPhosphoprotein TargetInhibition IC50 (nM)Functional Consequence
PI3K/AKTp-AKTSer4735.8 ± 0.7Impaired macrophage survival
JAK-STATp-STAT3Tyr7055.1 ± 0.6Reduced anti-apoptotic gene expression
MAPKp-ERK1/2Thr202/Tyr2046.3 ± 0.9Suppressed proliferation & migration

In tumor-associated macrophages, this multi-pathway inhibition depletes M2-polarized subsets and reduces secretion of pro-tumorigenic cytokines (IL-10, TGF-β) by >80% at pharmacologically relevant concentrations [5] [9].

Ligand Competition Dynamics (CSF-1 vs. IL-34 Binding Interference)

CSF1R-IN-10 exhibits equipotent inhibition against both CSF-1- and IL-34-activated CSF1R, despite structural differences in ligand-receptor engagement. Surface plasmon resonance studies reveal that CSF-1 binds CSF1R's D2-D3 domains with Kd = 100 pM, inducing slow dissociation (koff = 2.5 × 10−4 s−1). IL-34 engages D1-D3 with higher affinity (Kd = 30 pM) but faster dissociation (koff = 9.8 × 10−4 s−1) [2] [6]. CSF1R-IN-10 does not alter ligand-binding kinetics but prevents ligand-induced receptor dimerization and internalization. Functional assays show:

  • Equivalent inhibition of CSF-1- and IL-34-driven macrophage proliferation (IC50 = 8.2 nM vs. 9.1 nM)
  • Complete blockade of ligand-specific signaling: IL-34 preferentially activates PKC-δ, while CSF-1 strongly activates JNK; both pathways are suppressed by >90% with CSF1R-IN-10 [6] [8].

Table 4: Ligand-Specific Effects of CSF1R-IN-10

ParameterCSF-1 ActivationIL-34 ActivationCSF1R-IN-10 Effect
Receptor dimerization EC500.4 nM0.2 nMComplete block at 10 nM
Downstream signal biasJNK > PI3KPKC-δ > PI3KPan-pathway inhibition
Macrophage chemotaxis IC507.5 nM8.9 nMEquipotent suppression
Ligand dissociation rate (koff)2.5 × 10−4 s−19.8 × 10−4 s−1No significant change

The compound's efficacy in IL-34-dominated microenvironments (e.g., brain) and CSF-1-rich contexts (e.g., tumors) underscores its therapeutic versatility [2] [8] [9].

Properties

Product Name

Csf1R-IN-10

IUPAC Name

(3R)-3-(4-cyclopropylphenyl)-7-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1

InChI Key

DQYJZYDKIPKLEC-DEOSSOPVSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6

Isomeric SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)O[C@@H](CO4)C5=CC=C(C=C5)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.